2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid
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Overview
Description
2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is an organic compound with a complex structure that includes both chlorophenyl and phenyl groups attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to a Michael addition reaction with ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Solvents such as toluene and dichloromethane are commonly used, and the reactions are typically carried out under controlled temperatures and pressures to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenylacetic acid
- 4-Chlorobenzaldehyde
- Acetophenone
Uniqueness
2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of chlorophenyl and phenyl groups, along with the ketone and carboxylic acid functionalities, makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-13-8-6-11(7-9-13)14(16(19)20)10-15(18)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMZTHWHCZULAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395868 |
Source
|
Record name | 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39206-70-7 |
Source
|
Record name | 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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